molecular formula C15H22N2O3S2 B4540242 1-(ethylsulfonyl)-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide

1-(ethylsulfonyl)-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide

Cat. No. B4540242
M. Wt: 342.5 g/mol
InChI Key: OGOJWVJOASTOPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, including compounds similar to 1-(ethylsulfonyl)-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide, involves multi-step chemical processes. For example, a series of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives were synthesized starting from ethyl piperidine-4-carboxylate. This process involved several steps, including sulfonylation and carbohydrazide formation, highlighting the complexity of synthesizing such compounds (Khalid, Rehman, & Abbasi, 2014).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of the piperidine ring, a six-membered ring containing one nitrogen atom. This structure is often modified by various substituents, such as sulfonyl and carboxamide groups, which significantly influence the compound's properties. Advanced techniques like X-ray crystallography and DFT studies are employed to understand these molecules' precise structure and electronic properties, providing insights into their potential interactions and reactivity (Xiao et al., 2022).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, reflecting their versatile chemical nature. For instance, they participate in 1,3-dipolar cycloaddition reactions with organic azides, leading to the formation of sulfonamides. Such reactions underscore the reactivity of the piperidine ring and its utility in synthesizing novel compounds with potentially valuable biological activities (Warren & Knaus, 1987).

properties

IUPAC Name

1-ethylsulfonyl-N-(3-methylsulfanylphenyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S2/c1-3-22(19,20)17-9-5-6-12(11-17)15(18)16-13-7-4-8-14(10-13)21-2/h4,7-8,10,12H,3,5-6,9,11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOJWVJOASTOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(ethylsulfonyl)-N-[3-(methylsulfanyl)phenyl]piperidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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